neuropeptide Y (2-36)
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Overview
Description
Neuropeptide Y (NPY) is a peptide neurotransmitter widely distributed in the central and peripheral nervous systems. NPY-(2-36) specifically refers to the truncated form of NPY, consisting of amino acids 2 to 36 from the full NPY sequence. It is common across human and rodent species .
Preparation Methods
NPY-(2-36) can be synthesized through chemical methods. The exact synthetic routes and reaction conditions may vary, but generally, solid-phase peptide synthesis (SPPS) is employed. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. After synthesis, the peptide is cleaved from the resin and purified .
Chemical Reactions Analysis
NPY-(2-36) is a peptide, and its chemical reactions primarily involve peptide bond formation and cleavage. Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Fmoc, Boc), and deprotection agents (e.g., TFA). Major products are the desired peptide and any byproducts formed during synthesis .
Scientific Research Applications
Biology and Physiology: NPY-(2-36) is implicated in appetite regulation, stress response, and cardiovascular function.
Neurobiology: NPY modulates neuronal activity, affecting anxiety, memory, and circadian rhythms.
Medicine: Potential therapeutic applications include obesity management, anxiety disorders, and cardiovascular diseases.
Mechanism of Action
NPY-(2-36) acts through specific G protein-coupled receptors (GPCRs), including Y1, Y2, and Y5 receptors. It exerts its effects by binding to these receptors, leading to downstream signaling pathways. For example, Y1 receptor activation influences food intake and stress responses .
Comparison with Similar Compounds
NPY-(2-36) shares similarities with other NPY fragments, such as NPY-(1-36) and NPY-(3-36). its unique sequence and specific receptor interactions distinguish it from other NPY forms .
Properties
Molecular Formula |
C180H275N53O56S |
---|---|
Molecular Weight |
4109 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C180H275N53O56S/c1-15-88(7)140(170(282)223-120(76-132(183)242)160(272)215-115(70-87(5)6)163(275)229-141(89(8)16-2)171(283)230-142(94(13)236)172(284)212-108(32-23-64-198-180(191)192)148(260)210-110(52-55-131(182)241)153(265)208-107(31-22-63-197-179(189)190)151(263)225-125(176(288)289)74-98-42-50-103(240)51-43-98)228-164(276)118(73-97-40-48-102(239)49-41-97)218-159(271)119(75-99-81-193-85-200-99)219-150(262)106(30-21-62-196-178(187)188)209-156(268)114(69-86(3)4)214-145(257)91(10)202-165(277)126(83-234)227-158(270)117(72-96-38-46-101(238)47-39-96)217-157(269)116(71-95-36-44-100(237)45-37-95)216-149(261)105(29-20-61-195-177(185)186)206-143(255)90(9)201-147(259)112(58-68-290-14)211-161(273)122(79-138(251)252)221-154(266)111(54-57-136(247)248)207-144(256)92(11)203-168(280)129-34-25-65-231(129)173(285)93(12)204-155(267)121(78-137(249)250)220-152(264)109(53-56-135(245)246)205-134(244)82-199-167(279)128-33-24-66-232(128)175(287)124(77-133(184)243)224-162(274)123(80-139(253)254)222-169(281)130-35-26-67-233(130)174(286)113(27-17-18-59-181)213-166(278)127(84-235)226-146(258)104-28-19-60-194-104/h36-51,81,85-94,104-130,140-142,194,234-240H,15-35,52-80,82-84,181H2,1-14H3,(H2,182,241)(H2,183,242)(H2,184,243)(H,193,200)(H,199,279)(H,201,259)(H,202,277)(H,203,280)(H,204,267)(H,205,244)(H,206,255)(H,207,256)(H,208,265)(H,209,268)(H,210,260)(H,211,273)(H,212,284)(H,213,278)(H,214,257)(H,215,272)(H,216,261)(H,217,269)(H,218,271)(H,219,262)(H,220,264)(H,221,266)(H,222,281)(H,223,282)(H,224,274)(H,225,263)(H,226,258)(H,227,270)(H,228,276)(H,229,275)(H,230,283)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,288,289)(H4,185,186,195)(H4,187,188,196)(H4,189,190,197)(H4,191,192,198)/t88-,89-,90-,91-,92-,93-,94+,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,140-,141-,142-/m0/s1 |
InChI Key |
KUMVUFICIDUBDZ-ZVYVYBDNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9 |
Origin of Product |
United States |
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